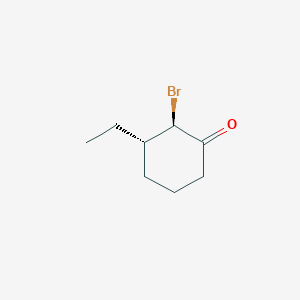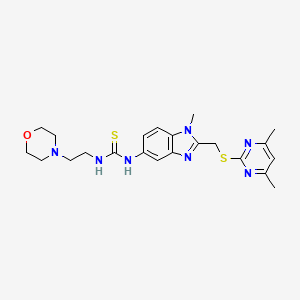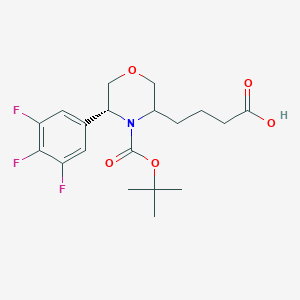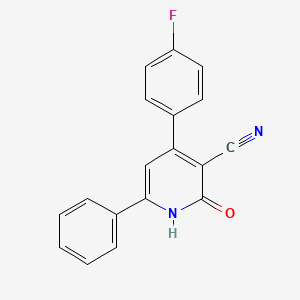
(2R,3S)-2-Bromo-3-ethylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-2-Bromo-3-ethylcyclohexan-1-one is a chiral compound with a bromine atom and an ethyl group attached to a cyclohexanone ring The compound’s stereochemistry is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of its atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Bromo-3-ethylcyclohexan-1-one typically involves the bromination of 3-ethylcyclohexanone. One common method is the use of bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction proceeds via the formation of a bromonium ion intermediate, which is then attacked by the bromide ion to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-2-Bromo-3-ethylcyclohexan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of 2-hydroxy-3-ethylcyclohexan-1-one or 2-alkoxy-3-ethylcyclohexan-1-one.
Reduction: Formation of 2-bromo-3-ethylcyclohexanol.
Oxidation: Formation of 2-bromo-3-ethylcyclohexanone derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
(2R,3S)-2-Bromo-3-ethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of fine chemicals and as a building block for more complex compounds.
Mecanismo De Acción
The mechanism of action of (2R,3S)-2-Bromo-3-ethylcyclohexan-1-one depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S)-2-Bromo-3-methylcyclohexan-1-one: Similar structure but with a methyl group instead of an ethyl group.
(2R,3S)-2-Chloro-3-ethylcyclohexan-1-one: Similar structure but with a chlorine atom instead of a bromine atom.
(2R,3S)-2-Bromo-3-ethylcyclopentan-1-one: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness
(2R,3S)-2-Bromo-3-ethylcyclohexan-1-one is unique due to its specific stereochemistry and the presence of both a bromine atom and an ethyl group
Propiedades
Número CAS |
921770-62-9 |
|---|---|
Fórmula molecular |
C8H13BrO |
Peso molecular |
205.09 g/mol |
Nombre IUPAC |
(2R,3S)-2-bromo-3-ethylcyclohexan-1-one |
InChI |
InChI=1S/C8H13BrO/c1-2-6-4-3-5-7(10)8(6)9/h6,8H,2-5H2,1H3/t6-,8+/m0/s1 |
Clave InChI |
LUVVJRSICOPRSN-POYBYMJQSA-N |
SMILES isomérico |
CC[C@H]1CCCC(=O)[C@@H]1Br |
SMILES canónico |
CCC1CCCC(=O)C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzylamino)-1-[4-(benzyloxy)phenyl]ethan-1-one](/img/structure/B12627703.png)
![2-(4-Chlorophenyl)-6-[(4-fluorophenyl)methyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12627707.png)

![N,N'-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12627715.png)

![4-[4-(Methylamino)phenyl]morpholin-3-one](/img/structure/B12627729.png)
![N-Hydroxy-3-{[2-(pyridin-2-YL)ethyl]sulfamoyl}propanamide](/img/structure/B12627733.png)
![2-[(2-Bromoethenyl)oxy]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B12627737.png)

![3-[2-(Prop-1-en-1-yl)phenyl]cyclobutan-1-one](/img/structure/B12627752.png)




